7-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one -

7-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Catalog Number: EVT-4917478
CAS Number:
Molecular Formula: C17H20N6O
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Volasertib (I)

Compound Description: Volasertib (I) is an experimental drug candidate under investigation for its anti-cancer properties. It acts as a Polo-like kinase 1 (PLK1) inhibitor, interfering with cell cycle progression and inducing apoptosis in cancer cells. []

Relevance: While Volasertib doesn't share the core structure of 7-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone, one of its intermediates, 2-amido-7-ethyl-7,8-dihydro-5-methyl-8-isopropyl-(7R)-6(5H)-pteridinone (II), exhibits some structural similarities. Both compounds contain a heterocyclic ring system with a substituted piperazine moiety. The research on Volasertib focuses on its synthesis and potential for treating cancer. [] Understanding the structure-activity relationship of Volasertib and its intermediates, like compound (II), could provide insights into developing novel compounds with improved potency and selectivity, potentially including analogs of 7-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone.

2-Amino-7,8-dihydro-4-(1-piperazinyl)-6H-thiopyrano[3,2-d]pyrimidine (MTP-1403)

Compound Description: MTP-1403 is a compound known to exhibit hypoglycemic activity. It acts as a potent alpha 2 adrenergic receptor agonist. []

Relevance: MTP-1403 shares a crucial structural feature with 7-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone: the presence of a substituted piperazine ring. This structural motif appears to play a significant role in binding to adrenergic receptors. Notably, research on MTP-1403 and its analogs, including 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, investigates their potential as hypoglycemic agents by targeting alpha 2 adrenergic receptors. [] This suggests that the target compound, with its similar piperazine moiety, might also interact with these receptors or possess potential as a lead compound for developing novel antidiabetic drugs.

(5E,7S)-[[7-(5-Fluoro-2-methylphenyl)-4-methyl-7,8-dihydro-5(6H)-quinolinylidene]amino]guanidine Dimethanesulfonate (T-162559)

Compound Description: T-162559 is a potent and selective inhibitor of the sodium-proton exchanger (NHE). It exhibits promising pharmacological activity in both in vitro and in vivo models, particularly in the context of cardiac ischemia-reperfusion injury. [, ]

Relevance: T-162559 shares structural similarities with 7-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone, specifically the presence of a tetrahydroquinoline ring system. The research highlights the importance of the specific stereochemistry and substitution pattern on the tetrahydroquinoline ring for T-162559's potent NHE inhibitory activity. [] This information could be valuable for exploring the structure-activity relationships of 7-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone. Modifications inspired by T-162559, such as introducing specific substituents on the tetrahydroquinoline moiety, might lead to the discovery of novel compounds with enhanced biological activity or potentially unveil previously unknown pharmacological properties of the target compound.

Properties

Product Name

7-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

IUPAC Name

7-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C17H20N6O/c1-12-9-14-13(15(24)10-12)11-20-17(21-14)23-7-5-22(6-8-23)16-18-3-2-4-19-16/h2-4,11-12H,5-10H2,1H3

InChI Key

DYBYKGABPNGADK-UHFFFAOYSA-N

SMILES

CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=NC=CC=N4

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=NC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.